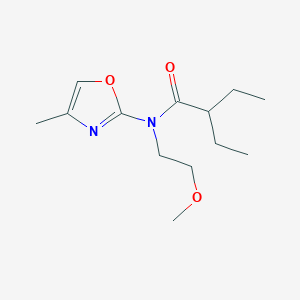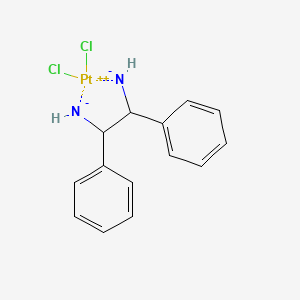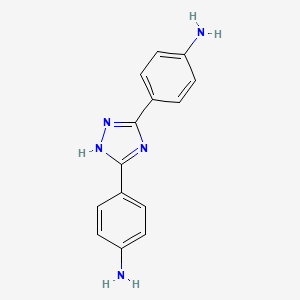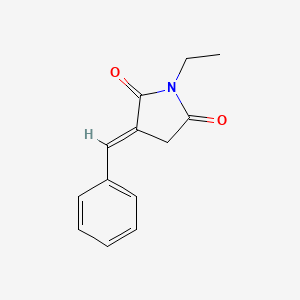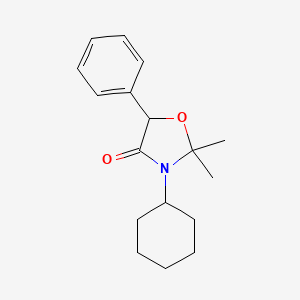
2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenylene ring, which is further connected to two sulfanediyl groups and two acetonitrile groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzene-1,2-dithiol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanediyl groups may participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile: shares similarities with compounds like 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile and 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile.
Uniqueness
The unique combination of functional groups in 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Properties
CAS No. |
139483-31-1 |
|---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3 |
InChI Key |
AQUJDSXMJKXIQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


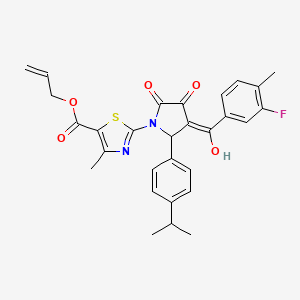
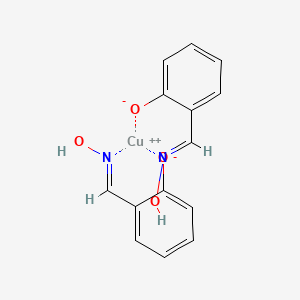
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
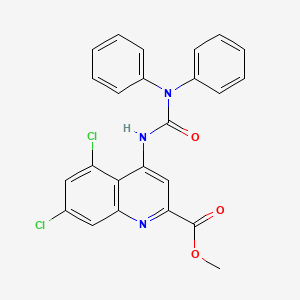
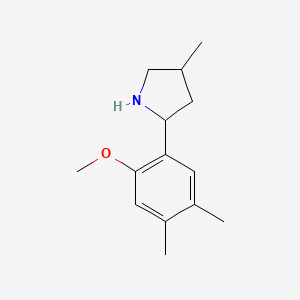
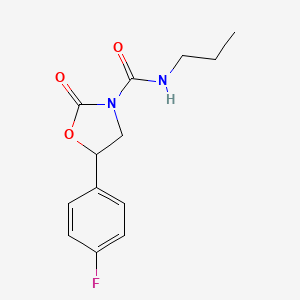
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
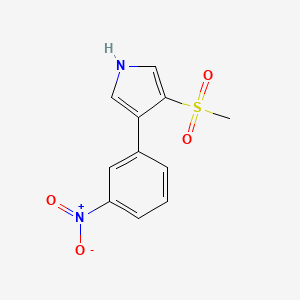
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
